molecular formula C18H20N2 B5613352 2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE

2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5613352
M. Wt: 264.4 g/mol
InChI Key: MVMMJPQCTYVQDL-UHFFFAOYSA-N
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Description

2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a chemical compound with the molecular formula C18H20N2 and a molecular weight of 264.36 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or acetic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the benzimidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both benzyl and 2-methylpropyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-benzyl-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-14(2)13-20-17-11-7-6-10-16(17)19-18(20)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMMJPQCTYVQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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